molecular formula C11H9NO4 B13789605 2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile

Cat. No.: B13789605
M. Wt: 219.19 g/mol
InChI Key: ANKCHSKPPFGGTR-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile is a complex organic compound that features a cyclopropane ring attached to a pyrone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions . The reaction is typically carried out in a solvent such as methanol, with the temperature and reaction time carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification methods such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2-pyrone: Shares the pyrone moiety but lacks the cyclopropane ring.

    Cyclopropane-1-carbonitrile: Contains the cyclopropane ring but lacks the pyrone moiety.

Uniqueness

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile is unique due to the combination of the pyrone and cyclopropane structures. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(4-hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H9NO4/c1-5-2-8(13)9(11(15)16-5)10(14)7-3-6(7)4-12/h2,6-7,13H,3H2,1H3

InChI Key

ANKCHSKPPFGGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C2CC2C#N)O

Origin of Product

United States

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